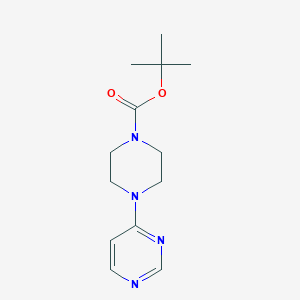

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

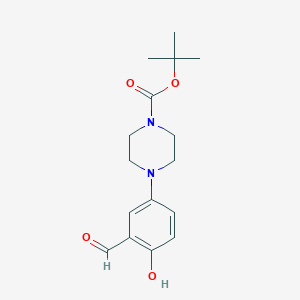

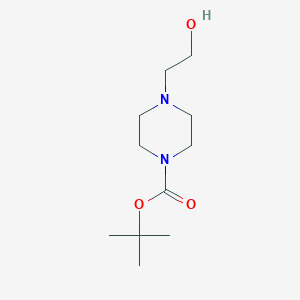

The compound tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a chemical entity that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a tert-butyl group, which contribute to its chemical properties and reactivity.

Synthesis Analysis

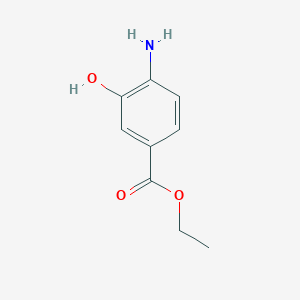

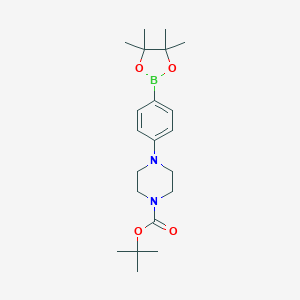

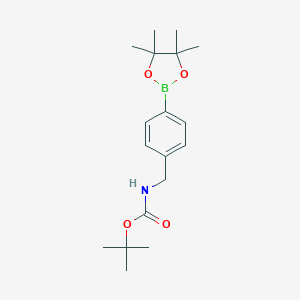

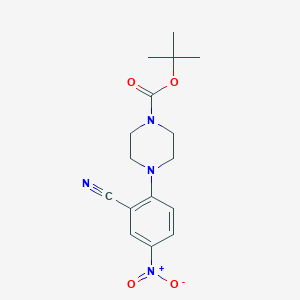

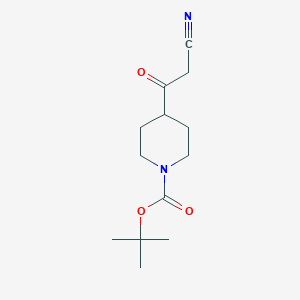

The synthesis of related piperazine derivatives has been reported in several studies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52%, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

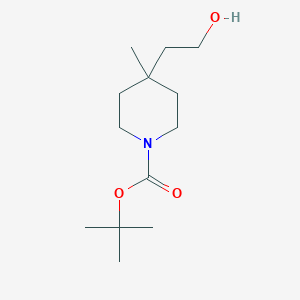

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, revealing a pharmacologically useful core . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with the piperazine ring adopting a chair conformation . These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. For instance, coordination polymers based on N,N′-bis-(4-pyridylmethyl) piperazine exhibit photocatalytic properties, as demonstrated by their activity in the decomposition of Rhodamine B under visible light . This suggests that this compound could also participate in chemical reactions that are catalytic or involve electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are often studied using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, providing typical bond lengths and angles for this type of compound . Additionally, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized spectroscopically and its crystal structure was confirmed by XRD data . These studies contribute to the understanding of the physical and chemical properties of this compound.

Scientific Research Applications

Crystal Structure of tert-Butyl Derivatives

- The crystal structure of various tert-butyl derivatives, including tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, has been elucidated, revealing the spatial arrangement and intermolecular interactions within these compounds. Such studies provide insights into the compound's stability, reactivity, and potential applications in material science or pharmaceuticals. Notable examples include the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which demonstrated specific dihedral angles and hydrogen bonding patterns (Anthal et al., 2018).

Chemical Synthesis and Characterization

- The chemical synthesis and detailed characterization of this compound derivatives have been thoroughly investigated. Studies typically involve multiple synthesis steps, including condensation reactions, and extensive characterization using techniques such as LCMS, NMR, IR, and X-ray diffraction. These processes are crucial for confirming the structure of the synthesized compounds and understanding their chemical properties. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved multiple spectroscopic techniques to elucidate its structure (Sanjeevarayappa et al., 2015).

Biological Evaluation and Potential Applications

- Several studies have focused on evaluating the biological activity of this compound derivatives. These evaluations are often aimed at assessing the compound's potential as a pharmaceutical agent or a catalyst in various chemical reactions. For example, certain compounds have been screened for their antibacterial, anthelmintic, or analgesic activities, revealing moderate to poor activity in specific assays. The outcomes of such studies can guide the development of new drugs or materials with improved efficacy and safety profiles (Kulkarni et al., 2016; Nie et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

The future directions for “tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate” could involve its use in the synthesis of novel organic compounds with potential applications in various fields. For instance, its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name |

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDGVJCIWVOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594146 |

Source

|

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221050-89-1 |

Source

|

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)